Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
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Description
Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Bioreduction
Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for synthesizing HMG-CoA reductase inhibitors like atorvastatin, demonstrates the compound's relevance in asymmetric synthesis and bioreduction processes. Optimal conditions for synthesis involve specific substrate, cell concentration, and reaction times, highlighting the precision required in such chemical processes (Zhou et al., 2011).
Microwave Irradiation in Medicinal Chemistry
The synthesis of pyrimidine derivatives under microwave irradiation showcases the application of Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate analogs in creating biologically active compounds. This method points to the compound's utility in medicinal chemistry for generating compounds with potential therapeutic applications (Leyva-Acuña et al., 2020).
Synthetic Methodology and Oximation
The synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate through treatment with trialkyl phosphites and other reagents, followed by aromatization, indicates the compound's role in innovative synthetic methodologies. Such processes contribute to the development of novel compounds for further research and potential industrial applications (Zaragoza & Gantenbein, 2017).
Molecular Docking and Theoretical Analyses
Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate demonstrate the compound's application in computational chemistry. Such studies are crucial for understanding the molecular basis of drug action and for the design of compounds with improved therapeutic profiles (Sert et al., 2020).
Electropolymerization and Material Science
The electropolymerization of 3,5-dithienylpyridines and their complexes underscores the use of this compound analogs in material science, particularly in creating electrochromic polymers. Such materials have applications in smart windows, displays, and other electronic devices, reflecting the broad scope of the compound's utility beyond medicinal chemistry (Krompiec et al., 2008).
Properties
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGRBTUTYVZIR-SILNSSARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661964 |
Source
|
Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-10-1 |
Source
|
Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.